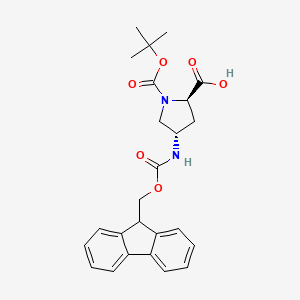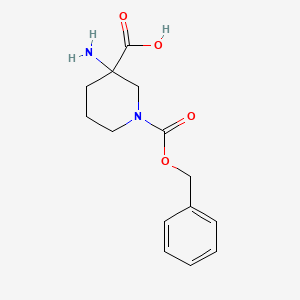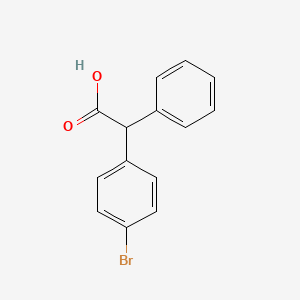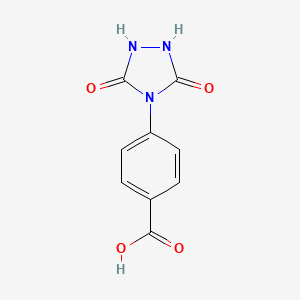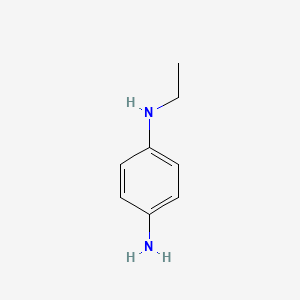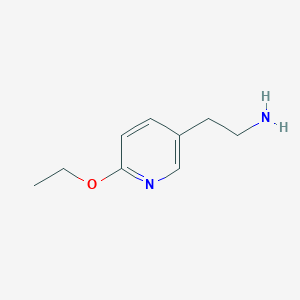
1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy-
Overview
Description
1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy-, also known as BPHD, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BPHD is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as topoisomerase II and histone deacetylase, which play critical roles in DNA replication and gene expression. Additionally, BPHD has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPHD has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, BPHD has been shown to exhibit anti-inflammatory and neuroprotective effects, which may have implications for the treatment of various diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPHD is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, BPHD is relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of BPHD is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on BPHD, including the development of novel anticancer agents based on its structure, the investigation of its potential as a therapeutic agent for neurodegenerative diseases, and the synthesis of new organic semiconductors based on its building block. Additionally, further studies are needed to elucidate the mechanism of action of BPHD and its biochemical and physiological effects, which may have implications for the development of new drugs and therapies.
Scientific Research Applications
BPHD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BPHD has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, BPHD has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In materials science, BPHD has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices, such as organic light-emitting diodes and field-effect transistors. Furthermore, BPHD has been studied for its potential as a photosensitizer in dye-sensitized solar cells.
properties
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWRZOUOGMDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228231 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77529-42-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)
